molecular formula C8H7N3O B1409139 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 1256794-87-2

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

Cat. No. B1409139
M. Wt: 161.16 g/mol
InChI Key: GFUNQLJFYIHSMM-UHFFFAOYSA-N
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Description

“1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone” is a heterocyclic compound . It has a molecular weight of 161.16 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyridines, which includes “1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone”, often starts from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The compound presents two possible tautomeric forms: the 1H- and 2H-isomers . It has up to five diversity centers that allow a wide range of possible combinations of substituents .


Chemical Reactions Analysis

The compound can undergo various reactions. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone was obtained in a very pure state and used as a good starting material for the present study. It diazotized to give the corresponding diazonium salt and also reacted with phenyl isothiocyanate to give the corresponding thiourea derivative .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . It has a molecular weight of 161.16 .

Scientific Research Applications

  • Biomedical Applications

    • Application : These compounds have been described in more than 5500 references and 2400 patents, indicating their significance in biomedical research .
    • Methods : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
    • Results : These compounds have diverse biomedical applications, but the specific outcomes depend on the substituents present at positions N1, C3, C4, C5, and C6 .
  • Synthesis Methods

    • Application : This review covers data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of each method are considered, but specific results are not provided .
  • Pharmacological Properties

    • Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological properties .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : These compounds are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension .
  • Stimulator of Soluble Guanylate Cyclase

    • Application : The drug riociguat (Adempas), a stimulator of soluble guanylate cyclase, is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : The drug has been found to be effective in treating these conditions .
  • Pharmacological Activities

    • Application : Pyrazolo[3,4-b]quinoline derivatives, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, have been found to exhibit significant pharmacological activities .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : These compounds have been found to have anticancer, antimalarial, antiviral, and anti-inflammatory properties. They also have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .
  • Treatment of Pulmonary Hypertension

    • Application : Pyrazolo[3,4-b]pyridines have been found to be effective in the treatment of chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : The drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase, is used to treat these conditions .
  • Key Structural Motif

    • Application : Pyrazolo[1,5-a]pyrimidines, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, are considered as a key structural motif in many vital applications .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : Their synthetic routes have escalated dramatically in the last decades .
  • Treatment of Non-polio Enterovirus EV-A71

    • Application : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .
    • Methods : The methods of application or experimental procedures are not specified .
    • Results : The compound showed promising results in treating the non-polio enterovirus EV-A71 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compounds of the 1H-Pyrazolo[3,4-b]pyridines family, including “1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

properties

IUPAC Name

1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)6-2-7-4-10-11-8(7)9-3-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUNQLJFYIHSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
FA Attaby, AHH Elghandour, MA Ali… - … , Sulfur, and Silicon, 2006 - Taylor & Francis
1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone (3) was obtained in very pure state and used as a good starting material for the present study. It diazotized …
Number of citations: 56 www.tandfonline.com
T Umar, S Shalini, MK Raza, S Gusain, J Kumar… - European Journal of …, 2019 - Elsevier
2-(piperazin-1-yl)single bondN-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides are described as a new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β …
Number of citations: 55 www.sciencedirect.com
FA El-Essawy - Synthetic Communications®, 2010 - Taylor & Francis
8,10-Dimethyl-3-(unsubstituted, methyl, ethyl, n-butyl, phenyl)-4-hydroxypyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones and 3-(2-hydroxyethyl)-2,8,10-trimethylpyrido[2′,3′:3,4…
Number of citations: 16 www.tandfonline.com
SE Abo-Neima, MM El-Sheekh, RM Keshk - BioNanoScience, 2023 - Springer
A series of pyrazolopyridines and pyridopyrazolopyrimidines have been synthesized and tested in vivo for their anticancer activity against Ehrlich ascites carcinoma. The potency of …
Number of citations: 0 link.springer.com
MI Ayad, WA Ragab, I El-Garawani, MHH Abu-Setta… - chemistry-journal.org
The synthesis of bioactive pyridopyrazolopyrimidine ligands denoted I, II and III were described. The chelation abilities of the ligand towards Co (II), Cu (II (salts have been studied and …
Number of citations: 0 chemistry-journal.org
K Upadhyay, A Manvar, R Loddo, PL Colla… - Medicinal Chemistry …, 2013 - Springer
Structurally diverse 1-aryl-10H-[1,2,4]triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles 4a–v were synthesized by regiospecific heterocyclizations. The designed molecular diversity was …
Number of citations: 14 link.springer.com
MA Amin, HA Saad - Current Organic Synthesis, 2016 - ingentaconnect.com
The synthesis of 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol 1 via the reaction of isatin with thiocarbohydrazide in glacial acetic acid is described in this study. New fused …
Number of citations: 9 www.ingentaconnect.com
NAH Alshammari, DA Bakhotmah - Polycyclic Aromatic …, 2023 - Taylor & Francis
Triazine derivatives have attracted increasing attention due to their diverse applications in medicinal chemistry. They have been reported to be remarkably effective compounds …
Number of citations: 3 www.tandfonline.com
YK Abdelmonem, FA El-Essawy… - International Journal of …, 2013 - scirp.org
Synthesis of some 1,3,4-thia-, oxa-diazol and 1,2,4 triazole incorporated the biologically active and the pyrazolopyri-dine derivative. Molecular modeling and docking of the active …
Number of citations: 15 www.scirp.org
AA Fawzy, AHH Elghandou, MA Ali - Phosphorus, Sulfur, and Silicon, 2006
Number of citations: 2

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